

# Spectroscopic Profile of (S)-2-Phenylpropanal: A Technical Guide

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## Compound of Interest

Compound Name: (S)-2-Phenylpropanal

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This technical guide provides an in-depth overview of the spectroscopic data for the chiral aldehyde, **(S)-2-Phenylpropanal**. The document outlines key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in clearly structured tables, accompanied by detailed experimental protocols for data acquisition. A workflow diagram created using Graphviz illustrates the general process of spectroscopic analysis for organic compounds.

## Spectroscopic Data

The following tables summarize the quantitative  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **(S)-2-Phenylpropanal**.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **(S)-2-Phenylpropanal**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.68	d	1.2	CHO
7.35 - 7.20	m	-	Ar-H
3.65	q	7.0	CH
1.45	d	7.0	CH <sub>3</sub>

Note: Spectra are typically recorded in deuterated chloroform (CDCl<sub>3</sub>) at room temperature.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Spectroscopic Data for (S)-2-Phenylpropanal

Chemical Shift ( $\delta$ ) ppm	Assignment
200.5	C=O (Aldehyde)
138.9	Ar-C (quaternary)
129.1	Ar-CH
128.0	Ar-CH
127.5	Ar-CH
56.5	CH
14.8	CH <sub>3</sub>

Note: Spectra are typically recorded in deuterated chloroform (CDCl<sub>3</sub>).

## Infrared (IR) Spectroscopy

Table 3: Key Infrared (IR) Absorption Bands for (S)-2-Phenylpropanal

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3060, ~3030	Medium	Aromatic C-H stretch
~2980, ~2930	Medium	Aliphatic C-H stretch
~2820, ~2720	Medium	Aldehyde C-H stretch (Fermi doublet)
~1725	Strong	C=O stretch (Aldehyde)
~1600, ~1495, ~1450	Medium to Weak	Aromatic C=C stretch
~760, ~700	Strong	Aromatic C-H bend (out-of-plane)

Note: IR spectra are often acquired using Attenuated Total Reflectance (ATR) on a neat liquid sample.<sup>[1]</sup>

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 2.1.1. <sup>1</sup>H NMR Spectroscopy Protocol

- **Sample Preparation:** A solution of **(S)-2-Phenylpropanal** is prepared by dissolving approximately 10-20 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>). The solution is transferred to a standard 5 mm NMR tube.
- **Instrumentation:** A high-resolution NMR spectrometer, such as a Varian CFT-20 or equivalent, is used.<sup>[1]</sup>
- **Data Acquisition:**
  - The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

- A standard one-dimensional proton NMR spectrum is acquired.
- Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm) or an internal standard such as tetramethylsilane (TMS,  $\delta$  0.00 ppm).

#### 2.1.2. $^{13}\text{C}$ NMR Spectroscopy Protocol

- Sample Preparation: The same sample prepared for  $^1\text{H}$  NMR spectroscopy can be used.
- Instrumentation: A high-resolution NMR spectrometer equipped with a carbon probe is utilized.
- Data Acquisition:
  - A proton-decoupled  $^{13}\text{C}$  NMR spectrum is acquired.
  - A wider spectral width is used to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).
  - A larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The FID is processed similarly to the  $^1\text{H}$  NMR spectrum. Chemical shifts are referenced to the  $\text{CDCl}_3$  solvent peak ( $\delta$  77.16 ppm).

## Infrared (IR) Spectroscopy

#### 2.2.1. Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol

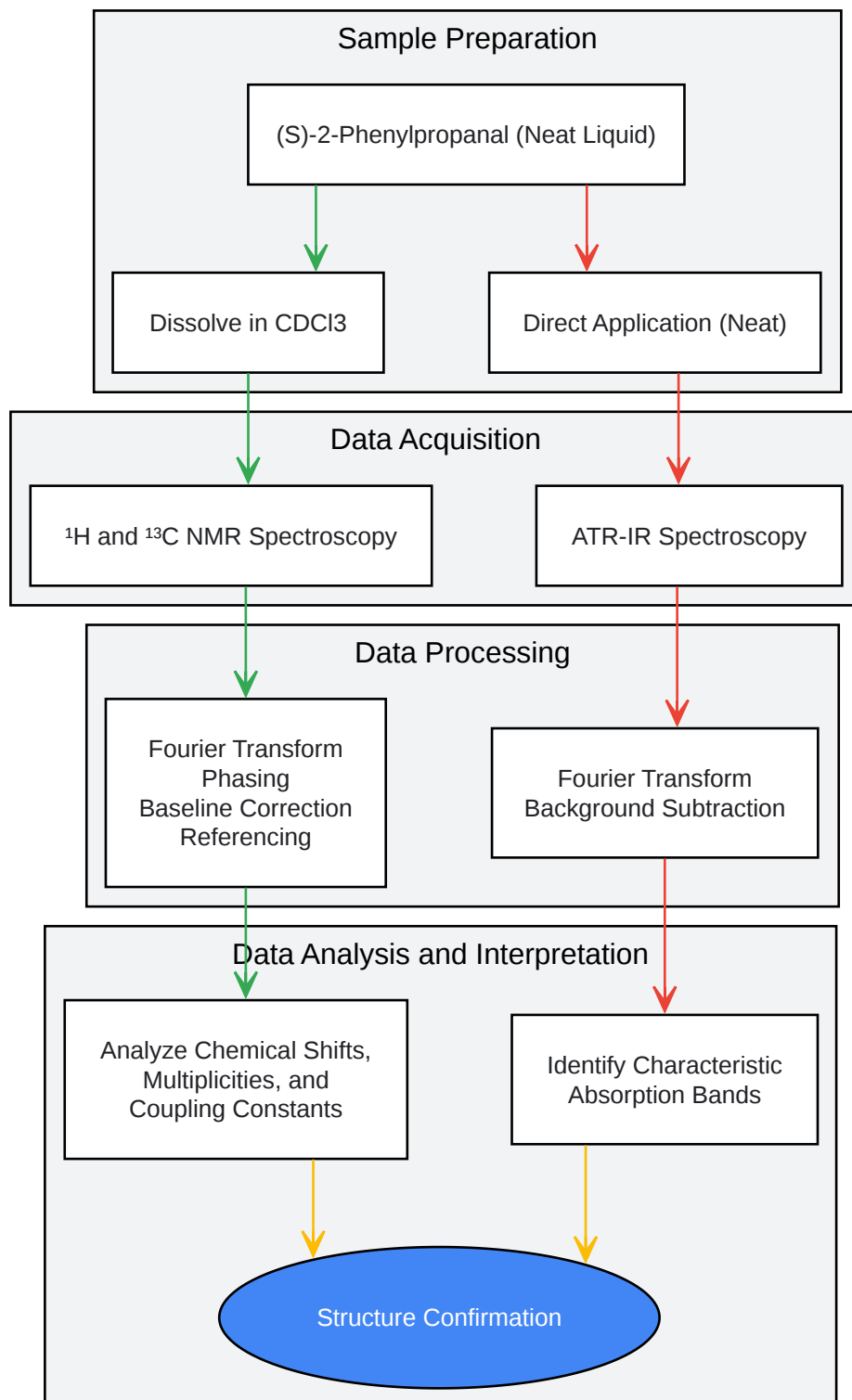
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory, such as a Bruker Tensor 27 FT-IR, is used.<sup>[1]</sup> The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is recorded. This will be automatically subtracted from the sample spectrum.
- **Sample Application:** A small drop of neat (undiluted) **(S)-2-Phenylpropanal** is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Data Acquisition:** The spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, over a standard mid-IR range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). After the measurement, the sample is carefully cleaned from the ATR crystal.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **(S)-2-Phenylpropanal**.

## General Workflow for Spectroscopic Analysis of (S)-2-Phenylpropanal

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## References

- 1. 2-Phenylpropanal | C<sub>9</sub>H<sub>10</sub>O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]
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